3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazatetracyclo compounds, which are characterized by their multiple ring systems and nitrogen atoms. The compound’s structure includes a tetradecane backbone with two nitrogen atoms and two ketone groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves several steps and specific reaction conditions. One common method involves the reaction of 2-oxoadamantane-1-carbonyl chloride with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms . Additionally, it is used in the industry for the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
3,5-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione can be compared with other similar compounds, such as 2,4-Diazatetracyclo[7.3.1.17,11.01,6]tetradecane and 3,4-Diazatetracyclo[6.3.1.16,10.01,5]tridec-4-en-2-one . These compounds share similar structural features but differ in the position and number of nitrogen atoms and functional groups. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
68500-51-6 |
---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione |
InChI |
InChI=1S/C12H16N2O2/c15-10-12-4-6-1-7(5-12)3-8(2-6)9(12)13-11(16)14-10/h6-9H,1-5H2,(H2,13,14,15,16) |
InChI-Schlüssel |
DIVKKMAQARKTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.